molecular formula C13H14O9 B13417012 1-(4-Hydroxybenzoyl)glucuronide

1-(4-Hydroxybenzoyl)glucuronide

Cat. No.: B13417012
M. Wt: 314.24 g/mol
InChI Key: UDDPEWPRKBWBMA-UNLLLRGISA-N
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Description

1-(4-Hydroxybenzoyl)glucuronide is a glucuronide conjugate of 4-hydroxybenzoic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to 4-hydroxybenzoic acid. It is a significant metabolite in the human body and plays a crucial role in the detoxification and excretion of various substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybenzoyl)glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to 4-hydroxybenzoic acid and glucuronic acid by the action of β-glucuronidase enzymes .

Common Reagents and Conditions:

Major Products: The major products formed from the hydrolysis of this compound are 4-hydroxybenzoic acid and glucuronic acid .

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .

Biological Activity

1-(4-Hydroxybenzoyl)glucuronide (HBG) is a phenolic compound that has garnered attention for its potential biological activities, particularly in the context of health benefits associated with dietary polyphenols. This article explores the biological activity of HBG, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a glucuronide derivative of 4-hydroxybenzoic acid, characterized by its benzoyl group attached to a glucuronic acid moiety. The structure can be represented as follows:

C10H10O6\text{C}_{10}\text{H}_{10}\text{O}_{6}

This compound is known for its solubility in water due to the glucuronic acid component, which enhances its bioavailability and metabolic stability.

HBG exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : HBG has been shown to scavenge free radicals, thereby reducing oxidative stress. This is crucial in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. It has been suggested that HBG may influence the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation .
  • Antimicrobial Properties : HBG has demonstrated antimicrobial activity against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of HBG reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : HBG is absorbed efficiently in the gastrointestinal tract due to its glucuronidation, which enhances solubility and permeability .
  • Metabolism : Following absorption, HBG undergoes extensive metabolism primarily in the liver, where it is converted into various metabolites that may also possess biological activity. The metabolic pathways include phase I and phase II reactions involving cytochrome P450 enzymes and glucuronidation processes .
  • Excretion : The metabolites of HBG are primarily excreted via urine, with studies indicating significant urinary excretion of conjugated forms after dietary intake of polyphenol-rich foods .

Case Studies and Research Findings

Several studies have investigated the biological effects of HBG:

  • Antioxidant Study : A study evaluated the antioxidant capacity of HBG using DPPH radical scavenging assays. Results indicated that HBG exhibited a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant potential .
  • Anti-inflammatory Research : In vitro studies on human cell lines demonstrated that HBG could inhibit the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that HBG may be effective in managing inflammatory conditions .
  • Microbial Activity Assessment : Research conducted on the antimicrobial properties of HBG revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

Comparative Analysis

The following table summarizes key biological activities and findings related to this compound compared to other phenolic compounds:

CompoundAntioxidant ActivityAnti-inflammatory EffectsAntimicrobial Activity
This compoundHighSignificantEffective
HydroxytyrosolVery HighModerateModerate
QuercetinHighSignificantEffective

Properties

Molecular Formula

C13H14O9

Molecular Weight

314.24 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1

InChI Key

UDDPEWPRKBWBMA-UNLLLRGISA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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